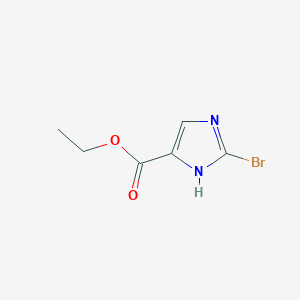

Ethyl 2-bromo-1H-imidazole-5-carboxylate

Description

Ethyl 2-bromo-1H-imidazole-5-carboxylate (CAS: 74478-93-6) is a brominated imidazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol . Key properties include:

- Melting Point: 139°C .

- Safety Data: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications: Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its bromine substituent at the 2-position and ester group at the 5-position make it reactive for cross-coupling reactions and functionalization .

- Physicochemical Properties: LogP values range from 1.19 (iLOGP) to 1.77 (XLOGP3), indicating moderate lipophilicity .

Properties

IUPAC Name |

ethyl 2-bromo-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGKLRCATMVAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound. Imidazole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and inhibiting or activating enzymatic activity. The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound could influence multiple pathways.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would influence its pharmacokinetic profile.

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. Therefore, it is possible that this compound could have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C. Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment.

Biological Activity

Ethyl 2-bromo-1H-imidazole-5-carboxylate (C6H7BrN2O2) is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Interaction : The bromine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to inhibition or modification of enzymatic activity, affecting metabolic pathways.

- Cell Signaling Modulation : The compound influences cell signaling pathways by interacting with key proteins, which can alter cellular responses and gene expression. This modulation can be crucial in therapeutic contexts, particularly in cancer treatment .

- Pharmacokinetics : Its high solubility in polar solvents contributes to its bioavailability, impacting its pharmacokinetic profile. Stability under laboratory conditions is also noted, although degradation over time can reduce biological activity .

Biological Activities

This compound has demonstrated a wide range of biological activities:

- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Antitumor Effects : Research indicates potential anticancer activity, particularly through mechanisms that disrupt cell division in cancer cells by targeting mitotic processes .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

- Escherichia coli : MIC = 0.0195 mg/mL

- Staphylococcus aureus : MIC = 0.0048 mg/mL

- Candida albicans : MIC = 0.0048 mg/mL

These findings suggest that the compound possesses potent antimicrobial activity, warranting further investigation into its use as a therapeutic agent .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-bromo-1H-imidazole-5-carboxylate has several notable applications across various fields:

- Organic Synthesis

- Biological Research

- Medicinal Chemistry

- Industrial Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it disrupts microbial cell membranes, which contributes to its efficacy as an antimicrobial agent .

Anticancer Properties

Preliminary investigations have suggested that this compound may induce apoptosis in cancer cells or inhibit tumor growth through mechanisms involving reactive intermediates formed during its metabolic processing. The presence of the bromine atom is believed to enhance its cytotoxic effects against specific cancer cell lines .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate in complex organic molecule synthesis |

| Biological Research | Enzyme inhibitor and receptor ligand studies |

| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anticancer properties |

| Industrial Applications | Used in the production of specialty chemicals such as dyes and catalysts |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related imidazole derivatives:

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for Ethyl 2-bromo-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves sequential esterification and bromination. For example, the ethyl carboxylate group can be introduced via esterification of the corresponding carboxylic acid using ethanol under acidic catalysis. Bromination at the 2-position of the imidazole ring is achieved using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Optimization includes adjusting stoichiometry (1.1–1.3 equivalents of NBS), reaction time (4–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Parameters : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (e.g., absence of proton signals at the brominated position).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- -NMR : Identify protons adjacent to the bromine atom (deshielding effects) and the ethyl ester group (quartet at ~4.3 ppm for CH, triplet at ~1.3 ppm for CH).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm) and imidazole ring vibrations (C-N stretches at ~1600 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (CHBrNO, exact mass 233.9654) .

Q. How can single-crystal X-ray diffraction be applied to determine the molecular structure of this compound?

- Methodology : Grow crystals via slow evaporation of a saturated solution (e.g., ethanol/water mix). Collect diffraction data using a synchrotron or in-house diffractometer. Process data with SHELX or OLEX2 for structure solution and refinement. Key steps:

- SHELXD : Phase determination via direct methods.

- SHELXL : Refinement of atomic coordinates, thermal parameters, and occupancy factors.

- Validate using R-factors (<5% for high-resolution data) and check for twinning or disorder using PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results for derivatives of this compound?

- Methodology : Discrepancies (e.g., unexpected -NMR splitting vs. X-ray symmetry) may arise from dynamic effects (e.g., tautomerism in solution). Strategies:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use DFT calculations to model solution-state conformers and compare with solid-state X-ray data.

- For crystallographic ambiguities, employ SHELXE for iterative density modification or use multi-conformer refinement in OLEX2 .

Q. What strategies are recommended for designing novel derivatives to explore structure-activity relationships (SAR)?

- Methodology :

- Bromine Substitution : Replace Br with other halogens (Cl, I) or functional groups (NH, SH) via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KCO/DMF, 60–80°C).

- Ester Modification : Hydrolyze the ethyl ester to the carboxylic acid and couple with amines/alcohols to generate amides/esters.

- Imidazole Functionalization : Introduce substituents at the 1-position via alkylation (e.g., benzyl bromide) to modulate steric/electronic properties. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can reaction yields be improved for large-scale synthesis without compromising regioselectivity?

- Methodology :

- Catalysis : Use Lewis acids (e.g., ZnCl) to enhance bromination efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield.

- Flow Chemistry : Optimize continuous flow conditions (residence time, temperature) to minimize side products. Monitor in-line via FTIR or UV-Vis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.